molecular formula C16H14F3N5O2S B2598268 4-({4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzonitrile CAS No. 2380145-99-1

4-({4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2598268
CAS No.: 2380145-99-1
M. Wt: 397.38
InChI Key: YGGLQGBOMYOOBV-UHFFFAOYSA-N
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Description

4-({4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine ring and a benzonitrile group through a sulfonyl linkage

Properties

IUPAC Name

4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c17-16(18,19)14-5-6-15(22-21-14)23-7-9-24(10-8-23)27(25,26)13-3-1-12(11-20)2-4-13/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGLQGBOMYOOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzonitrile typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides.

    Coupling with Benzonitrile: The final step involves coupling the sulfonylated intermediate with benzonitrile under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as organolithium or Grignard reagents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-({4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-({4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine and benzonitrile groups contribute to its overall pharmacokinetic properties. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline
  • 4-[6-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine

Uniqueness

4-({4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.

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